molecular formula C24H31N3O4S B2992669 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898426-73-8

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2992669
CAS No.: 898426-73-8
M. Wt: 457.59
InChI Key: ZACZRFPMEXCDCJ-UHFFFAOYSA-N
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Description

N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring sulfonylated at the 1-position with a 2,5-dimethylphenyl group and an ethyl linker connecting to the N1-oxalamide moiety. The N2 position is substituted with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-11-12-19(3)22(16-17)32(30,31)27-15-7-6-9-20(27)13-14-25-23(28)24(29)26-21-10-5-4-8-18(21)2/h4-5,8,10-12,16,20H,6-7,9,13-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACZRFPMEXCDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions to form 1-((2,5-dimethylphenyl)sulfonyl)piperidine.

    Alkylation: The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperidine with oxalyl chloride and o-toluidine to form the oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H33N3O4SC_{25}H_{33}N_{3}O_{4}S, with a molecular weight of approximately 471.6 g/mol. The compound features a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC25H33N3O4S
Molecular Weight471.6 g/mol
CAS Number898426-75-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease processes, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in gene expression regulation and cancer development . The sulfonyl group is believed to facilitate binding to target proteins, thereby altering their activity and influencing cellular responses.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that LSD1 inhibitors can effectively reduce cancer cell proliferation by modulating histone methylation levels .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. For example, derivatives with piperidine moieties have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and infections .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, compounds bearing sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound may also possess similar properties .

Study 1: Inhibition of LSD1

A study focused on the structure-activity relationships (SAR) of piperidine-containing compounds found that modifications to the piperidine ring significantly enhanced LSD1 inhibitory activity. The compound exhibited an IC50 value comparable to leading inhibitors in the field, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: Antibacterial Screening

In another investigation into antibacterial efficacy, derivatives similar to this compound were tested against several bacterial strains. Results indicated effective growth inhibition with IC50 values ranging from 0.63 µM to 10.63 µM depending on the specific derivative and bacterial strain tested .

Comparison with Similar Compounds

Structural Features

The compound shares its oxalamide core with several flavoring agents and therapeutic candidates. Key structural comparisons include:

Compound Name / ID Substituents at N1/N2 Positions Key Functional Groups Application/Activity Reference
Target Compound N1: 2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl; N2: o-tolyl Sulfonyl, piperidine, oxalamide Hypothesized therapeutic agent
S336 (CAS 745047-53-4) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Methoxybenzyl, pyridinylethyl, oxalamide Umami flavor enhancer
S5456 N1: 2,3-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Dimethoxybenzyl, pyridinylethyl CYP3A4 inhibitor (51% at 10 µM)
FL-no. 16.100 / 16.101 N1: 2-methoxy-4-methylbenzyl; N2: substituted pyridinyl Methoxy/methylbenzyl, pyridinyl Flavoring agents (regulatory approved)
Antiviral Oxalamides (Compounds 13–15) N1: piperidin-2-yl/thiazolyl; N2: 4-chlorophenyl Thiazolyl, chlorophenyl HIV entry inhibitors

Key Observations :

  • The target compound’s sulfonyl-piperidine group distinguishes it from flavoring agents like S336, which prioritize methoxybenzyl and pyridinylethyl groups for taste receptor activation .
  • Its o-tolyl substitution contrasts with the chlorophenyl groups in antiviral oxalamides, suggesting divergent target selectivity .
Metabolic and Toxicological Profiles
  • Metabolism: Oxalamides are typically metabolized via hydrolysis or hepatic pathways. For example, S336 (No. 1768) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, likely due to steric hindrance from the pyridinylethyl group .
  • 16.100/16.101) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rodents, with safety margins exceeding 500 million due to low exposure levels (0.0002 μg/kg bw/day) . The target compound’s sulfonyl group may alter toxicity, necessitating specific studies.
Functional and Regulatory Comparisons
  • Flavoring Agents : S336 and analogs activate umami taste receptors (hTAS1R1/hTAS1R3) and are approved globally as flavor enhancers . The target compound’s bulkier sulfonyl-piperidine group likely precludes receptor binding, redirecting its utility.
  • Therapeutic Potential: Antiviral oxalamides (e.g., Compound 13) demonstrate that piperidine and thiazolyl groups enhance bioactivity against viral entry . The target’s sulfonyl group may similarly optimize interactions with enzymatic or receptor targets.

Q & A

Q. What synthetic methodologies are recommended for preparing sulfonyl-piperidinyl oxalamide derivatives?

Synthesis of such compounds typically involves multi-step reactions, including sulfonylation of piperidine intermediates, followed by coupling with oxalamide precursors. For example, controlled copolymerization strategies (e.g., using radical initiators like ammonium persulfate) can optimize reaction efficiency and reduce side products . Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with 2,5-dimethylbenzenesulfonyl chloride under basic conditions.
  • Oxalamide Coupling : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link sulfonylated piperidine-ethylamine with o-tolyl oxalamide.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and piperidine/oxalamide backbone signals (e.g., NH peaks at δ ~8–10 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~1150 cm⁻¹ (S=O stretching) confirm functional groups .

Q. What safety protocols are critical for handling sulfonamide-containing compounds?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .
  • Storage : Dry, airtight containers at 2–8°C to prevent hydrolysis of sulfonyl groups .

Advanced Research Questions

Q. How can contradictory solubility data for sulfonyl-piperidinyl oxalamides be resolved?

Contradictions often arise from polymorphic forms or solvent impurities. Methodological approaches include:

  • Solvent Screening : Test solubility in DMSO, THF, and chloroform with controlled humidity (<10% RH) to assess hygroscopic effects .
  • Thermal Analysis : DSC/TGA to identify polymorph transitions affecting solubility .
  • Particle Size Reduction : Ball milling to nanoize crystals and improve dissolution reproducibility .

Q. What strategies minimize dimerization or byproduct formation during synthesis?

  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to suppress sulfonic acid byproducts .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) on piperidine NH to prevent unwanted nucleophilic attacks .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3)4) for selective coupling reactions .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Map interactions between the sulfonyl group and target proteins (e.g., serine proteases) using AutoDock Vina .
  • DFT Calculations : Predict electron density around the oxalamide moiety to optimize hydrogen-bonding interactions .
  • MD Simulations : Assess stability of piperidine conformers in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity assays?

  • Control Experiments : Include reference standards (e.g., USP-grade fentanyl derivatives) to validate assay conditions .
  • Metabolite Screening : LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation products) that may interfere with activity .
  • Dose-Response Curves : Use 8-point dilution series to distinguish true activity from solvent artifacts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Oxalamide Derivatives

StepConditionsYield (%)Purity (HPLC)Reference
SulfonylationDCM, Et3N, 0°C, 12 h75–80≥95
Oxalamide CouplingEDCI/HOBt, DMF, RT, 24 h60–65≥90
PurificationSilica gel (70–230 mesh), Hex/EA≥98

Q. Table 2: Hazard Classification (GHS)

Hazard CategoryCodePrecautionsReference
Acute Toxicity (Oral)H302Avoid ingestion; use PPE
Skin IrritationH315Wear nitrile gloves
Respiratory IrritationH335Use fume hood

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